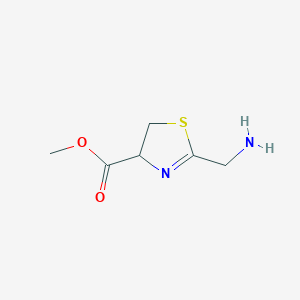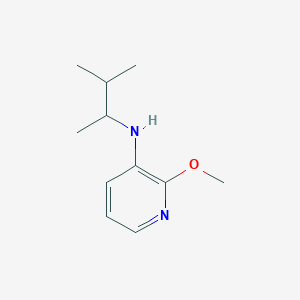
2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, making it a significant molecule in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of oximes followed by cyclization in the presence of boron hydride-dimethyl sulfide complex . Another approach involves the use of [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and reductive amination are common techniques employed in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and enzymes, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
- Tolazoline
- Tolvaptan
Comparison: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other benzazepines, it exhibits different reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2,(H,13,14) |
Clé InChI |
TZGKFHVAOBIIFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=C(C1)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


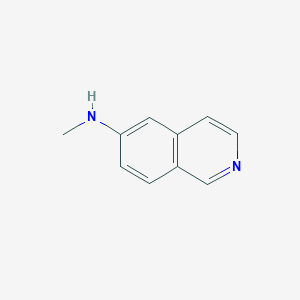


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
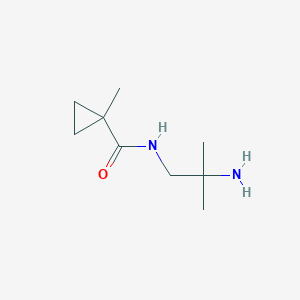
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
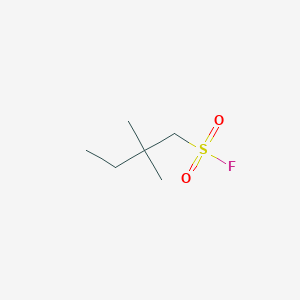

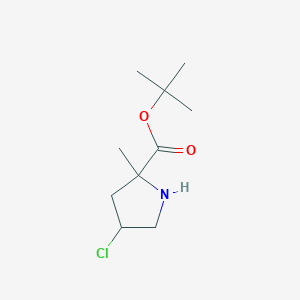
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

